Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one

Synthetic Chemistry Process Development Medicinal Chemistry

6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one (CAS 10198-75-1, C10H9N3O2, MW 203.2 g/mol) is a heterocyclic small molecule comprising a pyrimidin-4-one core functionalized with a 6-hydroxy group, a 5-methyl substituent, and a pyridin-2-yl moiety at the 2-position. This compound is categorized as a pyridinyl-pyrimidinone scaffold and is supplied as a versatile building block for medicinal chemistry and chemical biology applications with typical purity specifications of ≥95%.

Molecular Formula C10H9N3O2
Molecular Weight 203.20
CAS No. 10198-75-1
Cat. No. B3045107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one
CAS10198-75-1
Molecular FormulaC10H9N3O2
Molecular Weight203.20
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)C2=CC=CC=N2)O
InChIInChI=1S/C10H9N3O2/c1-6-9(14)12-8(13-10(6)15)7-4-2-3-5-11-7/h2-5H,1H3,(H2,12,13,14,15)
InChIKeyFONVMUAAGGNQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one (CAS 10198-75-1): Strategic Procurement of a Polydentate Pyridinyl-Pyrimidinone Heterocycle


6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one (CAS 10198-75-1, C10H9N3O2, MW 203.2 g/mol) is a heterocyclic small molecule comprising a pyrimidin-4-one core functionalized with a 6-hydroxy group, a 5-methyl substituent, and a pyridin-2-yl moiety at the 2-position . This compound is categorized as a pyridinyl-pyrimidinone scaffold and is supplied as a versatile building block for medicinal chemistry and chemical biology applications with typical purity specifications of ≥95% . The pyridin-2-yl substituent at position 2, combined with the 6-hydroxy-5-methyl-pyrimidin-4-one framework, establishes a contiguous N,O- and N,N-bidentate donor set that distinguishes this compound from simpler pyrimidinone or pyridinone mono-functional scaffolds in coordination chemistry and fragment-based drug discovery contexts.

Why Generic 2-(Pyridin-2-yl)pyrimidin-4-ones Cannot Replace CAS 10198-75-1 in Structure-Focused Workflows


The 6-hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one scaffold combines three functional features—the 6-hydroxy group enabling lactam-lactim tautomerism, the 5-methyl group providing steric and electronic modulation, and the pyridin-2-yl substituent extending the metal-coordination or hydrogen-bonding donor/acceptor surface—that are absent or only partially present in closely related analogs . Simple substitution with 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one (CAS 10198-74-0) loses the 5-methyl group, altering tautomeric equilibrium and lipophilicity; replacement with 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine (CAS 55417-80-6) shifts the hydroxy position, changing the donor-atom geometry. For applications requiring a predictable N,N,O-tridentate binding motif, generic interchange compromises experimental reproducibility and invalidates structure-activity relationship (SAR) interpretation .

Quantitative Evidence Guide: 6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one Differentiation Data


Synthetic Yield Differentiation: 69% One-Step Condensation vs. Multi-Step Routes for Non-Methylated Analogs

The synthesis of 6-hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one is achieved in a single-step condensation of diethyl 2-methylmalonate with pyridine-2-carboxamidine in the presence of sodium methoxide in methanol, yielding 69% isolated product (11.57 g obtained at 57 mmol scale) . In contrast, the non-methylated analog 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one (CAS 10198-74-0) typically requires multi-step synthetic sequences involving chlorination and subsequent hydrolysis, with reported yields for the chlorination step alone of approximately 49% . The one-step, moderate-yield procedure reduces procurement cost risk and accelerates lead optimization cycles for laboratories synthesizing focused pyrimidinone libraries.

Synthetic Chemistry Process Development Medicinal Chemistry

Predicted Lipophilicity Modulation by 5-Methyl Group: cLogP Shift vs. Des-Methyl Analog

The 5-methyl substituent on the pyrimidinone ring of CAS 10198-75-1 (C10H9N3O2, MW 203.2) contributes a predicted increase in lipophilicity relative to the des-methyl analog 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one (CAS 10198-74-0, C9H7N3O2, MW 189.17). Based on the additional -CH2- unit (ΔMW = 14.03 Da), in silico LogP prediction for analogous pyridinyl-pyrimidinone pairs with and without a methyl substituent shows a ΔLogP of approximately +0.5 to +0.7 log units [1]. This lipophilicity increment impacts solubility, membrane permeability, and chromatographic retention, making CAS 10198-75-1 a preferred scaffold when increased logD at physiological pH is required for cell-based assay performance .

Physicochemical Profiling Drug Design ADME Prediction

Polydentate Chelation Geometry: N,N,O-Tridentate Donor Set vs. Bidentate Pyrimidin-4-one or Pyridine-Only Ligands

The molecular structure of 6-hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one presents three contiguous potential donor atoms—the pyridin-2-yl nitrogen, the pyrimidin-4-one N3 (or its tautomeric equivalent), and the 6-hydroxy (or 4-oxo) oxygen—forming a potential N,N,O-tridentate chelating motif . This is a structural feature not available in 2-(pyridin-2-yl)pyrimidin-4-ol (CAS 64264-15-9), which lacks the 6-hydroxy group and provides only a bidentate N,N-donor set, or in 5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine, which substitutes the 6-hydroxy oxygen with an amino group and provides a different N,N,N-donor geometry . Literature on structurally related Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes confirms that the pyrimidin-4-one/pyridine hybrid ligands form stable metal complexes, with the hydroxy/oxo tautomer participating in pH-dependent coordination mode switching [1].

Coordination Chemistry Metal Chelation Ligand Design

Building Block Versatility: Reported PDE9A Pharmacophore Compatibility vs. Kinase-Selective Pyridopyrimidinone Comparators

The 6-hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one scaffold has been identified in a patent context (WO2018/237084) as a key intermediate for compounds targeting the RAS superfamily, with the synthesis procedure explicitly optimized for this scaffold [1]. While PDE9A inhibitor pharmacophores commonly employ 2-(pyridin-2-yl)pyrimidin-4-one cores—as exemplified by BI-409306 (IC50 = 52 nM for PDE9A) —the 6-hydroxy-5-methyl substitution pattern of CAS 10198-75-1 is distinct from the pyrazolopyrimidinone core of BI-409306. This structural divergence broadens the intellectual property landscape for PDE9A-targeted programs, as the hydroxy-methyl-pyrimidinone motif occupies a different chemical space than the pyrazolopyrimidinone clinical candidates .

Drug Discovery Phosphodiesterase Inhibition Medicinal Chemistry

Optimal Procurement and Use-Case Scenarios for 6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one (CAS 10198-75-1)


Fragment-Based Drug Discovery (FBDD) Library Expansion with Tridentate Metal-Binding Fragments

CAS 10198-75-1 is ideally suited as a medium-complexity fragment (MW 203 Da, within the Rule-of-Three guidelines for fragment libraries) for FBDD campaigns targeting metalloenzymes or metal-dependent protein-protein interactions. The N,N,O-tridentate donor set, confirmed by structural analogy to 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one Pt(II) complexes, provides a defined coordination geometry that can be exploited for fragment growing or linking strategies [1]. Procurement of this specific scaffold ensures that follow-up SAR studies are built on a fragment with predictable metal-binding stoichiometry, unlike simpler monodentate or bidentate pyridine/pyrimidine fragments. For laboratories screening against kinases with active-site metal cofactors (e.g., Mg²⁺-dependent PDEs), the 6-hydroxy-5-methyl substitution pattern provides a chemically distinct starting point relative to the extensively patented pyrazolopyrimidinone chemical space [2].

Synthesis of RAS-Targeted Compound Libraries Using Patent-Disclosed Intermediates

The compound is explicitly disclosed as an intermediate in WO2018/237084 for the preparation of compounds that interact with the RAS superfamily, including oncogenic RAS proteins relevant to cancer therapeutics [1]. The described one-step condensation procedure (NaOMe/MeOH, 69% yield) provides a scalable entry point for medicinal chemistry groups building focused libraries around the 2-(pyridin-2-yl)pyrimidin-4-one chemotype. Procuring the pre-formed scaffold eliminates the need for in-house optimization of the condensation reaction and ensures batch-to-batch consistency when the compound is used as a key intermediate in multi-step synthetic sequences targeting RAS-related pathways.

Physicochemical Property Benchmarking in Pyrimidinone Lead Optimization Programs

For drug discovery programs optimizing ADME properties within a pyrimidinone chemical series, CAS 10198-75-1 serves as a reference compound possessing intermediate lipophilicity (predicted cLogP ~1.0-1.5) conferred by the 5-methyl group [1]. When used alongside the des-methyl comparator CAS 10198-74-0, the pair enables systematic evaluation of the methyl group's contribution to logD, aqueous solubility, microsomal stability, and CYP inhibition. This direct comparison supports data-driven decisions on whether to retain or remove the methyl substituent in a lead optimization campaign, avoiding the confounding effects of scaffold-hopping that occur when different core structures are compared [2].

Coordination Polymer and Metal-Organic Framework (MOF) Precursor Development

The combination of a pyridin-2-yl pendant arm and a hydroxy-pyrimidinone chelating core in CAS 10198-75-1 offers an entry point for the design of heteroleptic coordination polymers. Unlike 4,6-dihydroxy-5-methylpyrimidine (CAS 63447-38-1), which provides only bidentate O,O-chelation through the 4,6-diol motif, the target compound's additional pyridin-2-yl donor enables the construction of extended network structures via mixed N- and O-donor coordination modes [1]. This property is exploitable in the synthesis of novel MOFs for gas storage, catalysis, or sensing applications where tunable pore geometry is required and where commercially available pyridinyl-pyrimidinone building blocks remain scarce [2].

Quote Request

Request a Quote for 6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.